5-(2-aminoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Overview
Description
Pyrrole is a five-membered heterocyclic ring which has 5 p orbitals and six pi electrons contributing to its aromaticity . Each carbon in pyrrole contributes one p orbital and pi electron. The nitrogen in pyrrole contributes two pi electrons by becoming sp2 hybridized and placing its lone pair electrons into a p orbital .
Synthesis Analysis
Pyrrole synthesis involves various methods. One such method is the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves a metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Molecular Structure Analysis
The molecular structure of pyrrole is a five-membered ring with alternating single and double bonds, with a nitrogen atom replacing one of the carbons .Chemical Reactions Analysis
Pyrrole can undergo a variety of chemical reactions. For instance, it can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . It can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Scientific Research Applications
Organic Synthesis and Chemical Properties
- The efficiency of novel condensation reactions for synthesizing disubstituted and trisubstituted pyrroles has been demonstrated, offering pathways through intermediacies like methylimine and highlighting the regioselectivity dependent on the presence of aminomethylpyridine (Klappa, McNeill, & Rich, 2002).
- Substituted pyrrolopyrrole derivatives have been synthesized under mild conditions, showing potential for use in organic optoelectronic materials due to their photophysical properties and increased water solubility (Zhang et al., 2014).
Materials Science and Polymer Chemistry
- Pyrrolo[3,4-c]pyrrole-1,3-dione based polymers have been developed for use in organic thin film transistors, exhibiting promising p-channel charge transport performance due to their high LUMO levels and structural properties (Guo, Sun, & Li, 2014).
- An alcohol-soluble n-type conjugated polyelectrolyte based on pyrrolo[3,4-c]pyrrole-1,4-dione has been synthesized for enhancing the efficiency of inverted polymer solar cells through improved electron transport and reduced exciton recombination (Hu et al., 2015).
Optical and Electronic Properties
- Conjugated polymers containing pyrrolo[3,4-c]pyrrole (DPP) units have been explored for their strong photoluminescence and potential in electronic applications due to their high photochemical stability and good solubility in common organic solvents (Beyerlein & Tieke, 2000).
Mechanism of Action
Target of Action
Pyrrole derivatives have been reported to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that pyrrole derivatives can interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function .
Biochemical Pathways
Pyrrole derivatives have been reported to influence several biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Result of Action
Pyrrole derivatives have been reported to exert various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .
Future Directions
Properties
IUPAC Name |
5-(2-aminoethyl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-11-8(13)6-4-12(3-2-10)5-7(6)9(11)14/h6-7H,2-5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQHWAJRSXPHQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CN(CC2C1=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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